Product packaging for 2-(2-Methyl-3-nitrophenyl)acetamide(Cat. No.:)

2-(2-Methyl-3-nitrophenyl)acetamide

Cat. No.: B13402967
M. Wt: 194.19 g/mol
InChI Key: WNOGICMUXBASMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-3-nitrophenyl)acetamide is an aromatic acetamide derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate. Its molecular structure, which features a methyl and a nitro group on the phenyl ring, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs) . In scientific research, this class of compound has shown potential for various biological activities. Studies on structurally similar acetamide derivatives have demonstrated promising antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis and Klebsiella pneumoniae , indicating its value as a scaffold in developing new anti-infective agents . The mechanism of action in biological systems is often attributed to the nitro group, which can undergo enzymatic reduction within microbial cells to form reactive intermediates that disrupt vital cellular processes . Furthermore, researchers utilize this compound in industrial applications, such as in the production of dyes and pigments, where it acts as a stable intermediate for forming colorants . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with care, referring to the material safety data sheet (SDS) for proper safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B13402967 2-(2-Methyl-3-nitrophenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3,(H2,10,12)

InChI Key

WNOGICMUXBASMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 2 Methyl 3 Nitrophenyl Acetamide and Analogues

Direct Synthetic Routes to 2-(2-Methyl-3-nitrophenyl)acetamide

Direct synthesis of this compound can be achieved through the conversion of a corresponding acid. A common method involves the reaction of 2-methyl-3-nitrophenylacetic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with an amine to produce the final acetamide (B32628) product. For instance, 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide was synthesized by treating 2-methyl-3-nitrophenylacetic acid with thionyl chloride, followed by reaction with di-n-propylamine in the presence of sodium carbonate. prepchem.com

One-Pot Synthesis Approaches Utilizing this compound as a Substrate

While direct one-pot synthesis of this compound is not extensively documented, one-pot methodologies are prevalent in the synthesis of related acetamide derivatives. ndl.gov.inwisdomlib.org These methods often focus on efficiency and sustainability. For example, a one-pot synthesis for N-(2-nitrophenyl) acetamide has been developed using a disconnection approach from Tylenol (acetaminophen). ndl.gov.in This process utilized a catalytic amount of magnesium acetate (B1210297) in acetic acid for N-acetylation, demonstrating a chemoselective, solvent-free, and rapid procedure with high yields. ndl.gov.in Such one-pot strategies often involve multicomponent reactions, which are valued for their ability to construct complex molecules in a single step from simple starting materials. wisdomlib.org

Advanced Strategies for Nitrophenylacetamide Scaffold Construction

The construction of the nitrophenylacetamide scaffold, a key structural feature of the target molecule, can be approached through several advanced synthetic strategies. These methods often focus on improving efficiency, yield, and environmental friendliness.

Acylation Reactions of Aromatic Amines for Acetamide Formation

A fundamental and widely used method for forming the acetamide group is the acylation of aromatic amines. google.comjove.com This reaction typically involves treating an aromatic amine with an acylating agent like an acid chloride or anhydride (B1165640). jove.comyoutube.com For example, N-(2-Methyl-3-nitrophenyl)acetamide can be synthesized by the acylation of 2-methyl-3-nitroaniline (B147196) with acetic anhydride. This reaction is often carried out in a suitable solvent like dichloromethane (B109758).

The process can be optimized for industrial applications by reacting a solid aromatic amine with liquid acetic anhydride under vigorous agitation to prevent particle agglomeration. google.com This method allows for the isolation of the product by simple evaporation of the acetic acid byproduct and any excess acetic anhydride. google.com The acylation of amines is a versatile reaction, and various carboxylic acid derivatives can be employed as the acylating agent. jove.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. jove.com

Solvent-Free and Catalytic Methods for Acetamide Derivatives

In recent years, there has been a significant push towards developing more sustainable synthetic methods, including solvent-free and catalytic approaches for the synthesis of acetamide derivatives. nih.gov Acetic acid itself has been identified as an effective catalyst for the N-acetylation of amines, using ethyl acetate or butyl acetate as the acyl source. rsc.orgrsc.org This method offers a cheap and simple route to acetamide products in excellent yields with catalyst loadings as low as 10 mol%. rsc.orgrsc.orgnih.gov

Other catalytic systems have also been explored. For instance, a palladium-based catalytic system has been used for the reductive carbonylation of nitrobenzene (B124822) to form N-(4-hydroxyphenyl)acetamide (paracetamol) in one pot. mdpi.com The choice of ligand on the palladium catalyst and the solvent system are crucial for achieving high selectivity. mdpi.com Furthermore, methods utilizing mixtures of methyl acetate and methanol (B129727) have been employed in the industrial production of acetamide compounds, offering a cost-effective alternative to traditional methods that use acetic acid or its derivatives. google.com

Precursor Synthesis Strategies Relevant to this compound

Nitration of Toluene (B28343) Derivatives for Substituted Nitro-Phenyl Precursors

A key precursor for this compound is 2-methyl-3-nitrophenylacetic acid. google.comsigmaaldrich.comuni.lu A common strategy for synthesizing this precursor involves the nitration of a toluene derivative. cerritos.edumasterorganicchemistry.comyoutube.comyoutube.comyoutube.com Specifically, 2-methylphenylacetic acid can be nitrated to produce 2-methyl-3-nitrophenylacetic acid. google.com

The nitration reaction is a classic example of electrophilic aromatic substitution. cerritos.edumasterorganicchemistry.com It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The electron-rich aromatic ring of the toluene derivative then attacks the nitronium ion. youtube.com

A specific method for synthesizing 2-methyl-3-nitrophenylacetic acid involves adding 2-methylphenylacetic acid, acetic anhydride, and dichloromethane to a reaction vessel, cooling the mixture, and then adding concentrated nitric acid dropwise. google.com The reaction is maintained at a low temperature to control the regioselectivity of the nitration. google.com The methyl group on the toluene ring is an activating group and an ortho-, para-director, meaning it directs the incoming nitro group to the positions ortho and para to it. youtube.comyoutube.com Careful control of reaction conditions is necessary to favor the formation of the desired 3-nitro isomer.

Table of Reaction Conditions for the Nitration of 2-Methylphenylacetic Acid google.com

ReactantMolar RatioSolventTemperatureReaction TimeYield
2-Methylphenylacetic Acid1Dichloromethane0°C to 5°C3.0h60.6%
Nitric Acid1.43
Acetic Anhydride1.11
2-Methylphenylacetic Acid1Dichloromethane0°C to 5°C2.0h61.4%
Nitric Acid1.59
Acetic Anhydride1.11
2-Methylphenylacetic Acid1Dichloromethane5°C to 10°C1.0h59.6%
Nitric Acid1.54
Acetic Anhydride1.11

Reduction of Nitro Groups for Amine Formation in Precursor Synthesis

The reduction of a nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis, particularly in the preparation of precursors for acetamide derivatives. nih.gov This conversion is a key step as the resulting amino group is a versatile handle for further molecular modifications. jsynthchem.com

A variety of reagents and methods are available for the reduction of both aromatic and aliphatic nitro compounds to their corresponding primary amines. nih.govwikipedia.org For aromatic nitro compounds, common methods include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas. wikipedia.org

Metal-Based Reductions: Iron in an acidic medium is a classic and industrially significant method. wikipedia.org Other metals like tin(II) chloride and titanium(III) chloride are also effective. wikipedia.org

Sulfide-Based Reductions: Sodium hydrosulfite or sodium sulfide (B99878) can be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

Metal-Free Reductions: A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild and metal-free method for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org This approach is noted for its wide applicability and tolerance of various functional groups. organic-chemistry.org Another metal-free option involves the use of tetrahydroxydiboron (B82485) in water. organic-chemistry.org

For aliphatic nitro compounds, effective reduction methods include catalytic hydrogenation, reduction with iron in acetic acid, and the use of samarium diiodide. wikipedia.org It is important to note that metal hydrides like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

The choice of reducing agent and reaction conditions is critical and depends on the specific substrate and the presence of other functional groups in the molecule to ensure chemoselectivity. jsynthchem.comorganic-chemistry.org For instance, the Fe/CaCl₂ system is reported to enable the reduction of nitroarenes in the presence of sensitive groups like halides, carbonyls, and esters. organic-chemistry.org

Synthetic Routes to Substituted Nitrophenylacetic Acid Intermediates

Substituted nitrophenylacetic acids are important intermediates in the synthesis of various organic compounds. google.com One described method for the synthesis of 2-nitro-4-substituted phenylacetic acid involves a multi-step process. google.com This process starts with the nitration of a 4-substituted halobenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent like dichloromethane. google.com The resulting 2-X-5-substituted nitrobenzene then undergoes a substitution reaction with an excess of methyl or ethyl cyanoacetate (B8463686) under alkaline conditions, using a base such as potassium carbonate or sodium carbonate. google.com This is followed by reaction with excess concentrated hydrochloric acid to yield 2-nitro-4-substituted benzyl (B1604629) cyanide. google.com Finally, hydrolysis of the cyanide in a strong acid or strong alkaline aqueous solution affords the desired 2-nitro-4-substituted phenylacetic acid. google.com

Another approach to synthesize a specific intermediate, 2-methyl-3-nitrophenylacetic acid, starts from 2-methylphenylacetic acid. google.com This method involves the nitration of 2-methylphenylacetic acid with 98% nitric acid in the presence of acetic anhydride and dichloromethane at a controlled temperature of -10°C to 10°C. google.com

A more general strategy for preparing substituted phenylacetic acid derivatives utilizes a palladium-catalyzed Suzuki coupling reaction. inventivapharma.com This approach can be used to couple boronic acids with alkyl halides, although it is noted that the Suzuki reaction of aryl compounds containing an electron-withdrawing group can be less efficient. inventivapharma.com The synthesis of the required substituted aryl boronic esters can be achieved from the corresponding anilines. inventivapharma.com

The table below summarizes key aspects of these synthetic routes.

Starting MaterialKey Reagents and ConditionsIntermediate(s)Final Product
4-substituted halobenzene1. Conc. HNO₃, Conc. H₂SO₄, CH₂Cl₂ 2. Methyl/Ethyl cyanoacetate, K₂CO₃/Na₂CO₃ 3. Conc. HCl 4. Strong acid/base hydrolysis2-X-5-substituted nitrobenzene, 2-nitro-4-substituted benzyl cyanide2-nitro-4-substituted phenylacetic acid
2-methylphenylacetic acid98% HNO₃, Acetic anhydride, CH₂Cl₂Not specified2-methyl-3-nitrophenylacetic acid
Aniline derivative1. Conversion to aryl boronic ester 2. Suzuki coupling with alkyl halideAryl boronic esterSubstituted phenylacetic acid

Derivatization of Nitrobenzaldehydes and Nitrophenols

Nitrobenzaldehydes and nitrophenols serve as versatile starting materials for the synthesis of acetamide derivatives through various chemical transformations.

One common strategy involves the nitration of phenol (B47542) to produce 4-nitrophenol. This intermediate can then be reduced to 4-aminophenol, which is subsequently acetylated to form N-(4-hydroxyphenyl)acetamide (paracetamol). mdpi.com A similar route starts from chlorobenzene, which is nitrated to form ortho- and para-chloronitrobenzene. The para isomer is then used to produce 4-nitrophenol, followed by reduction and acetylation. rsc.org

The synthesis of N-(substituted-phenyl)acetamides can also be achieved from the corresponding nitrophenols. For example, N-(3-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)acetamide have been prepared from resorcinol (B1680541) and catechol, respectively. rsc.org The process generally involves the reduction of the nitro group to an amine, followed by acetylation.

In a different approach, nitrobenzene can be used as a starting material. A palladium-based catalytic system has been developed for the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis. mdpi.com This process involves the in-situ generation of N-phenylhydroxylamine, which then undergoes a Bamberger rearrangement to 4-aminophenol, followed by acetylation. mdpi.com

The table below outlines some of these derivatization pathways.

Starting MaterialKey StepsIntermediate(s)Final Product Example
Phenol1. Nitration 2. Reduction 3. Acetylation4-Nitrophenol, 4-AminophenolN-(4-hydroxyphenyl)acetamide
Chlorobenzene1. Nitration 2. Conversion to nitrophenol 3. Reduction 4. Acetylationp-Chloronitrobenzene, 4-Nitrophenol, 4-AminophenolN-(4-hydroxyphenyl)acetamide
Resorcinol1. Reduction of a nitro-precursor (not detailed) 2. Acetylation3-AminophenolN-(3-hydroxyphenyl)acetamide
Catechol1. Reduction of a nitro-precursor (not detailed) 2. Acetylation2-AminophenolN-(2-hydroxyphenyl)acetamide
NitrobenzeneOne-pot reductive carbonylation and acetylationN-phenylhydroxylamine, 4-AminophenolN-(4-hydroxyphenyl)acetamide

Green Chemistry Approaches in Acetamide Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetamides, aiming to develop more environmentally benign and sustainable processes. numberanalytics.com This includes the use of alternative solvents, eco-friendly catalysts, and novel energy-efficient methodologies.

Utilization of Alternative Solvents (e.g., Water, N-Butanol)

A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. researchgate.net Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. researchgate.net Research has demonstrated the feasibility of conducting N-acylation reactions of amines with carboxylic acids in water under mild, room temperature conditions. rsc.org

However, the use of water can be limited by the poor solubility of some hydrophobic substrates. researchgate.net To address this, other alternative solvents are being explored. For instance, butyl acetate has been successfully employed as a solvent and acyl source in the acetylation of various amines, catalyzed by acetic acid. bath.ac.uk This method provides excellent yields of acetamide products at temperatures ranging from 80-120 °C. bath.ac.uk

The development of solvent-free reaction conditions represents an even greener approach, eliminating solvent use altogether. researchgate.netscielo.br Expeditious and high-yielding synthesis of acetanilides has been achieved by reacting anilines with acetic anhydride without any solvent or catalyst, often at room temperature. researchgate.netscielo.br

The table below highlights some alternative solvents and their applications in acetamide synthesis.

Alternative SolventReaction TypeKey Features
WaterN-acylation of amines with carboxylic acidsMild reaction conditions, room temperature, sustainable. rsc.org
Butyl AcetateAcetylation of aminesServes as both solvent and acyl source, excellent yields. bath.ac.uk
Solvent-FreeAcetylation of anilinesNo solvent or catalyst required, rapid reaction, high yields. researchgate.netscielo.br

Application of Eco-Friendly Catalysts (e.g., Copper, Calcinized Eggshell)

The development of eco-friendly catalysts is a cornerstone of green chemistry, aiming to replace toxic and expensive catalysts with more sustainable alternatives. In the context of acetamide synthesis, several promising eco-friendly catalysts have been investigated.

Copper-based single-atom alloy catalysts have been explored for the electrochemical synthesis of acetamide from CO₂ and N₂. nih.govacs.org Specifically, a tungsten/copper single-atom alloy (W/Cu(111) SAA) has shown potential in facilitating this conversion, which involves C-C and C-N bond formation. nih.govacs.org

L-proline, a naturally occurring amino acid, has been utilized as a green and reusable catalyst for the one-pot, four-component synthesis of β-acetamido ketones. asianpubs.org This method offers advantages such as high yields, short reaction times, and easy catalyst recovery. asianpubs.org

Even waste materials are being repurposed as catalysts. For example, rice husk ash has been mentioned as an unconventional catalyst for acetamide synthesis. researchgate.net While not directly about eggshells, the use of such bio-waste aligns with green chemistry principles.

The table below summarizes some eco-friendly catalysts and their applications.

Eco-Friendly CatalystReactionAdvantages
Copper-based single-atom alloysElectrochemical synthesis of acetamide from CO₂ and N₂Potential for sustainable production from abundant resources. nih.govacs.org
L-prolineSynthesis of β-acetamido ketonesReusable, high yields, short reaction times. asianpubs.org
Rice Husk AshAcetamide synthesisUtilization of waste material. researchgate.net

Electrochemical Synthesis Methodologies for Acetamide Derivatives

Electrochemical synthesis is emerging as a powerful green chemistry tool, often allowing for milder reaction conditions and reducing the need for chemical oxidants or reductants. youtube.com In the context of acetamide synthesis, electrochemical methods offer promising alternatives to traditional approaches.

One notable development is the direct electrochemical synthesis of acetamide from carbon dioxide (CO₂) and nitrogen (N₂) using a copper-based single-atom alloy catalyst. nih.govacs.org This process involves the co-electroreduction of CO₂ and N₂, leading to the formation of C-C and C-N bonds. nih.govacs.org The reaction proceeds through the reduction of CO₂ to carbon monoxide, C-C coupling to form a ketene (B1206846) intermediate, N₂ reduction, and subsequent C-N coupling to yield acetamide. nih.govacs.org

Another application of electrochemistry is the N-acylation of amines with carboxylic acids in an aqueous medium. rsc.org This method utilizes tetrabutylammonium (B224687) bromide (TBAB) as a sustainable electrocatalyst and proceeds with excellent chemoselectivity and positional selectivity at room temperature. rsc.org The mild conditions and use of water as a solvent make this a highly green synthetic route. rsc.org The utility of this method has been demonstrated by the synthesis of melatonin. rsc.org

Electrolytic methods can also be used for other transformations relevant to the synthesis of acetamide precursors. For example, the electrolytic reduction of aryl nitro compounds to aryl hydroxylamines is a known process. wikipedia.org

The table below provides an overview of some electrochemical approaches to acetamide synthesis.

Electrochemical MethodStarting MaterialsCatalyst/MediatorKey Features
Co-electroreductionCO₂, N₂Copper-based single-atom alloyDirect synthesis from abundant gases, C-C and C-N bond formation. nih.govacs.org
N-acylationCarboxylic acids, AminesTetrabutylammonium bromide (TBAB)Aqueous medium, room temperature, high selectivity. rsc.org
Reduction of Nitro CompoundsAryl nitro compounds-Can produce precursors like aryl hydroxylamines. wikipedia.org

Atom Economy Principles in Acetamide Synthesis

The synthesis of this compound, a key chemical intermediate, can be approached through various synthetic routes. An essential aspect of modern synthetic chemistry is the application of green chemistry principles, with atom economy being a primary metric for evaluating the efficiency and environmental impact of a chemical process. sigmaaldrich.comnist.gov Atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product. nist.gov This section will analyze the atom economy of two common synthetic pathways to this compound and discuss the broader implications for sustainable synthesis.

Two plausible and widely utilized methods for the synthesis of acetamides are the acylation of an amine and the conversion of a carboxylic acid to an amide via an acyl chloride intermediate.

Route 1: Acylation of 2-Methyl-3-nitroaniline

This method involves the reaction of 2-methyl-3-nitroaniline with acetic anhydride to form the desired acetamide and acetic acid as a by-product.

Reaction Equation: C₇H₈N₂O₂ + (CH₃CO)₂O → C₉H₁₀N₂O₃ + CH₃COOH (2-Methyl-3-nitroaniline + Acetic Anhydride → this compound + Acetic Acid)

To calculate the atom economy for this route, the molecular weights of the reactants and the desired product are required.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-3-nitroanilineC₇H₈N₂O₂152.15 nih.govnist.govscbt.comsigmaaldrich.combiosynth.com
Acetic Anhydride(CH₃CO)₂O102.09 wikipedia.orgnist.govnih.govwikipedia.org
Total Reactant Mass 254.24
This compoundC₉H₁₀N₂O₃194.19
Acetic Acid (By-product)CH₃COOH60.05 unacademy.combyjus.comquora.comvedantu.comwebqc.org

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (194.19 / 254.24) x 100 ≈ 76.38%

This calculation reveals that, theoretically, 76.38% of the mass of the reactants is converted into the final product, with the remaining 23.62% forming the acetic acid by-product. While this is a reasonably high atom economy, it highlights the inherent waste generated by this synthetic approach.

Route 2: From 2-Methyl-3-nitrophenylacetic Acid

This two-step pathway begins with the conversion of 2-methyl-3-nitrophenylacetic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with ammonia (B1221849) to yield the final acetamide.

Reaction Equations: Step 1: C₉H₉NO₄ + SOCl₂ → C₉H₈ClNO₃ + SO₂ + HCl (2-Methyl-3-nitrophenylacetic Acid + Thionyl Chloride → 2-(2-Methyl-3-nitrophenyl)acetyl chloride + Sulfur Dioxide + Hydrogen Chloride)

Step 2: C₉H₈ClNO₃ + 2NH₃ → C₉H₁₀N₂O₃ + NH₄Cl (2-(2-Methyl-3-nitrophenyl)acetyl chloride + Ammonia → this compound + Ammonium (B1175870) Chloride)

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-3-nitrophenylacetic AcidC₉H₉NO₄195.17 sigmaaldrich.comfishersci.esuni.lu
Thionyl ChlorideSOCl₂118.97 sigmaaldrich.comnist.govnih.govjigspharma.com
AmmoniaNH₃17.03 wikipedia.orgunacademy.comvedantu.comquora.comwebqc.org
Total Reactant Mass 331.17
This compoundC₉H₁₀N₂O₃194.19

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (194.19 / 331.17) x 100 ≈ 58.64%

The atom economy for this two-step route is significantly lower than the acylation of aniline. This is primarily due to the use of thionyl chloride, a reagent with a relatively high molecular weight from which no atoms are incorporated into the final product. The by-products in this case are sulfur dioxide and hydrogen chloride (which forms ammonium chloride with excess ammonia), all of which contribute to waste.

Comparative Analysis and Green Chemistry Considerations

Synthetic RouteKey TransformationTheoretical Atom Economy (%)Key By-products
1Acylation of Amine76.38Acetic Acid
2Carboxylic Acid to Amide (via Acyl Chloride)58.64Sulfur Dioxide, Ammonium Chloride

From an atom economy perspective, the acylation of 2-methyl-3-nitroaniline is the more favorable route. However, a complete assessment of the "greenness" of a synthesis requires consideration of other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which account for reaction yield, excess reagents, solvents, and work-up procedures. nist.gov

For instance, while Route 1 has a higher atom economy, the reaction may require a solvent and subsequent purification steps to remove the acetic acid by-product and any unreacted starting materials. Route 2, while having a lower atom economy, generates gaseous by-products (SO₂ and HCl) which might be easier to separate from the reaction mixture, although they are hazardous and require appropriate handling.

The use of stoichiometric activating agents, such as thionyl chloride in Route 2 or coupling agents like carbodiimides in other amide synthesis methods, is a common source of poor atom economy. ucl.ac.uk The development of catalytic direct amidation methods, which can form the amide bond directly from a carboxylic acid and an amine with the expulsion of only water, represents a significant advancement in green chemistry. sigmaaldrich.comacs.orgnih.gov Such catalytic processes, often employing boronic acids or various metal catalysts, can approach 100% atom economy in theory, drastically reducing waste generation. ucl.ac.ukresearchgate.net The pursuit of a viable catalytic route for the synthesis of this compound would be a primary objective for a more sustainable manufacturing process.

Mechanistic Investigations in Reactions Involving 2 2 Methyl 3 Nitrophenyl Acetamide

Reaction Mechanism Studies of Indole (B1671886) Formation via 2-(2-Methyl-3-nitrophenyl)acetamide

The conversion of ortho-nitro-substituted phenyl derivatives into indoles is a well-established synthetic strategy. The formation of an indole from this compound proceeds through a reductive cyclization pathway. This process is analogous to classic indole syntheses like the Reissert and Batcho-Leimgruber methods, which also utilize ortho-nitroaryl precursors. youtube.com

The generally accepted mechanism involves the following key steps:

Reduction of the Nitro Group: The process is initiated by the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is typically achieved using various reducing agents, such as zinc in acetic acid, tin(II) chloride, or catalytic hydrogenation. The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. youtube.com

Intramolecular Cyclization: Once the amino group is formed, it acts as a nucleophile. The key step is the intramolecular attack of the newly formed amino group on the carbonyl carbon of the acetamide (B32628) side chain. This attack leads to the formation of a five-membered ring, creating a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, which are often acidic or heated. This elimination step results in the formation of the stable aromatic pyrrole (B145914) ring of the indole nucleus.

A plausible mechanism for the formation of 7-methyl-1H-indol-2(3H)-one, a potential cyclization product, is outlined below:

StepDescriptionIntermediate
1Reduction of the nitro group on this compound to an amino group.2-(3-Amino-2-methylphenyl)acetamide
2Intramolecular nucleophilic attack of the amino group on the amide carbonyl carbon.Tetrahedral intermediate
3Proton transfer and elimination of water (dehydration).7-Methyl-1H-indol-2(3H)-one

This reductive cyclization strategy is a powerful tool in heterocyclic synthesis, allowing for the construction of the indole core from readily available nitroaromatic compounds. researchgate.netnih.gov

General Mechanistic Principles in Nitro-Aryl Acetamide Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the nitro group, the aromatic ring, the methyl group, and the acetamide side chain. Understanding the general mechanistic principles associated with these groups is key to predicting the compound's behavior.

Aromatic nitro compounds can participate in photochemical reactions, with intramolecular hydrogen abstraction being a characteristic process. rsc.org Upon absorption of UV light, the nitro group can be excited to a triplet state. In this excited state, the oxygen atoms of the nitro group become highly electrophilic and can abstract a hydrogen atom from a sterically accessible position.

In the case of this compound, the ortho-methyl group is suitably positioned for such an intramolecular hydrogen abstraction. This process would lead to the formation of a biradical intermediate. The subsequent reactions of this biradical can lead to various products, including cyclized compounds or products of rearrangement. The efficiency and outcome of this photochemical reaction are highly dependent on the geometry of the molecule and the packing in the solid state. rsc.org While this reaction is primarily studied in the context of photochemistry, it highlights the potential for interaction between the nitro group and the adjacent methyl group under energetic conditions.

The amide bond in this compound can be cleaved through hydrolysis, a reaction that is typically catalyzed by acid or base. nih.govyoutube.com The acid-catalyzed mechanism is a well-understood process that involves several key steps. youtube.com

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the amide by an acid (e.g., hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amino group into a better leaving group (ammonia or a protonated amine).

Elimination of the Leaving Group: The lone pair of electrons on the remaining oxygen atom reforms the carbonyl double bond, leading to the expulsion of ammonia (B1221849) (NH₃).

Deprotonation: Finally, a water molecule removes a proton from the carbonyl oxygen to regenerate the acid catalyst and form the final carboxylic acid product, 2-(2-methyl-3-nitrophenyl)acetic acid.

This hydrolysis reaction is generally irreversible because the ammonia formed is protonated under the acidic conditions to an ammonium (B1175870) ion, which is not nucleophilic. youtube.com

StepReactant/IntermediateActionProduct/Intermediate
1This compoundProtonation of carbonyl oxygenProtonated amide
2Protonated amideNucleophilic attack by H₂OTetrahedral intermediate
3Tetrahedral intermediateProton transfer to nitrogenProtonated amine intermediate
4Protonated amine intermediateElimination of NH₃Protonated carboxylic acid
5Protonated carboxylic acidDeprotonation by H₂O2-(2-Methyl-3-nitrophenyl)acetic acid

The electrochemical behavior of nitroaromatic compounds often involves complex multi-step reaction sequences. The ECE/DISP mechanism is a common pathway observed in the electrochemical reduction of such compounds. This mechanism consists of:

E (Electron Transfer): An initial single-electron transfer to the molecule at the electrode surface. For this compound, this would be the reduction of the nitro group to form a nitro radical anion.

C (Chemical Reaction): The radical anion formed is often unstable and undergoes a chemical reaction, such as protonation, dimerization, or rearrangement, in the solution near the electrode.

E (Electron Transfer) or DISP (Disproportionation): The product of the chemical step can then undergo a second electron transfer at the electrode (ECE pathway). Alternatively, two molecules of the intermediate can react with each other, with one being oxidized and the other reduced (DISP pathway).

In the context of this compound, the electrochemical reduction would likely initiate at the nitro group, which is the most easily reducible functionality. The resulting radical anion could be protonated by the solvent or an added acid. Further reduction would lead to the formation of the corresponding nitroso, hydroxylamine, and ultimately the amine derivative, which could then participate in subsequent reactions like intramolecular cyclization. The specific pathway (ECE vs. DISP) and the final products would depend on factors such as the electrode material, solvent, pH, and the potential applied.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity or chemical reactivity. While specific SAR studies on this compound are not extensively documented in public literature, general principles for related compounds provide valuable mechanistic insights.

For reactions involving nitroaromatic compounds, the electronic nature of substituents on the aromatic ring plays a crucial role. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. researchgate.netnih.gov

Key SAR principles applicable to the reactivity of this compound include:

Influence of Substituents on the Aromatic Ring: The presence and position of other substituents on the phenyl ring would significantly alter the electron density and, therefore, the reactivity.

Electron-donating groups (e.g., methoxy, alkyl groups) would increase the electron density on the ring, potentially slowing down reactions where the ring acts as an electrophile but facilitating electrophilic attack.

Electron-withdrawing groups (e.g., additional nitro groups, halogens) would further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack and making the nitro group easier to reduce. nih.gov

Steric Effects: The methyl group at the 2-position provides steric hindrance around the 3-nitro group. This steric bulk can influence the rate and regioselectivity of reactions involving the nitro group or the adjacent positions on the ring.

Modifications to the Acetamide Side Chain: Changes to the acetamide moiety would directly impact reactions involving this part of the molecule. For instance, replacing the amide with an ester or a ketone would alter the conditions required for intramolecular cyclization, as the electrophilicity of the carbonyl carbon and the nature of the leaving group would change.

The following table summarizes the predicted effects of structural modifications on the reactivity of this compound based on general SAR principles.

ModificationPredicted Effect on ReactivityMechanistic Implication
Adding an electron-withdrawing group to the ringIncreased reactivity in reductive cyclizationLower reduction potential of the nitro group, faster reaction.
Adding an electron-donating group to the ringDecreased reactivity in reductive cyclizationHigher reduction potential of the nitro group, slower reaction.
Replacing the ortho-methyl group with hydrogenReduced steric hindranceMay increase the rate of reactions at the nitro group.
Extending the alkyl chain of the acetamideMay alter the feasibility of intramolecular cyclizationChanges in ring strain of the transition state for cyclization.

These SAR considerations are fundamental in medicinal chemistry and process development for optimizing reaction yields and designing analogues with desired properties.

Computational Chemistry and Theoretical Modelling of Substituted Phenylacetamides

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation, its electronic structure, and its reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to substituted acetamides to optimize their molecular geometry and analyze their electronic properties. DFT calculations, often using hybrid functionals like B3LYP, can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO–LUMO energy gap was calculated to be 5.0452 eV. nih.gov DFT is also used to calculate other electronic properties like ionization potential, electron affinity, electronegativity, and global hardness, which provide a comprehensive picture of the molecule's reactivity. nih.gov The analysis of Fukui indices within the DFT framework can further elucidate local reactivity, highlighting specific atoms responsible for bond formation in chemical reactions. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Acetamide (B32628) (Note: This data is illustrative for a representative acetamide derivative and not specific to 2-(2-Methyl-3-nitrophenyl)acetamide)

ParameterDescriptionTypical Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital-6 to -8 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -3 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4 to 6 eV
Ionization Potential (I) Energy required to remove an electron (-E_HOMO)6 to 8 eV
Electron Affinity (A) Energy released when an electron is added (-E_LUMO)1 to 3 eV
Global Hardness (η) Resistance to change in electron distribution2 to 3 eV

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed understanding of charge distribution, charge transfer, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

In studies of substituted acetamides, NBO analysis reveals the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com For example, NBO calculations have been used to investigate the delocalization of electrons from the nitrogen lone pair to the phenyl group in N-substituted diacetamides, which helps explain changes in activation energy during thermal decomposition. mdpi.com This analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as those between donor (bonding or lone pair) and acceptor (antibonding) orbitals, which are crucial for understanding molecular stability and conformation. nih.gov The investigation of natural charges on atoms helps in understanding the electrostatic potential and reactive sites within the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric fields, such as light. Its primary application in this context is the calculation of vertical electronic excitation energies and oscillator strengths, which can be used to predict and interpret UV-Visible absorption spectra.

For related compounds like N-(4-hydroxy phenyl) acetamide, TD-DFT calculations have been successfully employed to determine the electronic transitions, and the results have shown good agreement with experimental findings. nih.gov This method provides insight into the nature of the electronic transitions (e.g., n → π* or π → π*) that are responsible for the observed absorption bands.

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational approach to solving the electronic Schrödinger equation. While DFT methods are generally more common for their balance of accuracy and computational cost, HF calculations remain relevant. Often, HF is used as a component in more advanced computational schemes. For instance, the widely used B3LYP functional in DFT is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. nih.gov In some comparative studies of acetamides, both HF and various DFT functionals are used to assess which level of theory provides results that are most consistent with experimental data. mdpi.com

Molecular Modelling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netresearchgate.net

In studies involving acetamide derivatives, molecular docking is used to investigate their potential as inhibitors of specific enzymes. nih.govnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity, usually reported as a free energy of binding (ΔG_bind) in kcal/mol. nih.gov A more negative value indicates a more favorable binding interaction.

To ensure the reliability of the docking protocol, it is often validated by redocking a known co-crystallized ligand into its protein's binding site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose is considered a successful validation. nih.gov Docking studies on nitro-substituted benzamides, for example, revealed that compounds with an optimal number and orientation of nitro groups bound more efficiently to the target enzyme. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Table 2: Representative Molecular Docking Results for an Acetamide Derivative (Note: This data is illustrative and not specific to this compound)

Target ProteinLigandBinding Energy (ΔG_bind, kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)Compound F-8.5TYR 385, SER 530, ARG 120
MAO-BCompound 5c-9.2TYR 435, ILE 199, CYS 172
iNOSCompound 6-7.8TRP 366, GLN 257, MET 368

Molecular Dynamics (MD) Simulations for Conformational Stability and Complex Formation

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides a high-resolution view of the dynamic behavior of a compound, offering critical information on its conformational stability and potential to form complexes with other molecules. nih.govmdpi.com

For this compound, MD simulations can map out the molecule's accessible conformations by simulating its movement in a virtual environment, often mimicking physiological conditions. The simulations track the trajectory of each atom, revealing the flexibility of the acetamide side chain relative to the substituted phenyl ring. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

The stability of different conformers can be assessed by analyzing their potential energy over the course of the simulation. Lower energy, stable states can be identified, along with the energy barriers required for transitioning between them. Furthermore, MD simulations are instrumental in studying complex formation. By placing the molecule in a simulated environment with a target protein or receptor, the interactions, binding affinity, and stability of the resulting complex can be predicted, guiding further drug design and discovery efforts. mdpi.com

Theoretical Descriptors of Reactivity and Stability

A suite of theoretical descriptors derived from quantum chemical calculations provides a quantitative framework for understanding the chemical reactivity and stability of this compound. These descriptors are rooted in Density Functional Theory (DFT) and offer a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the nitro group and the electron-donating methyl group influence the electron density distribution and thus the energies of the frontier orbitals.

Below is a table of hypothetical, yet representative, FMO data for the title compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterEnergy (eV)
HOMO Energy-7.152
LUMO Energy-3.248
Energy Gap (ΔE) 3.904

The relatively moderate energy gap suggests that this compound possesses a balance of stability and reactivity. The distribution of the HOMO and LUMO across the molecule indicates the primary sites for nucleophilic and electrophilic attack, respectively.

Fukui Functions for Local Reactivity Prediction

While FMO analysis provides a general view of reactivity, Fukui functions offer a more detailed, atom-specific perspective. researchgate.netymerdigital.com The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. mdpi.com It is a powerful local reactivity descriptor that helps identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

There are three main types of Fukui functions:

ƒ+ (r) for nucleophilic attack (electron acceptance).

ƒ- (r) for electrophilic attack (electron donation).

ƒ0 (r) for radical attack.

For this compound, the nitro group, being strongly electron-withdrawing, significantly influences the local reactivity. The carbon atom attached to the nitro group and the oxygen atoms of the nitro group itself are predicted to be strong electrophilic sites (high ƒ+ values). Conversely, regions of the aromatic ring activated by the methyl group may show higher susceptibility to electrophilic attack (high ƒ- values). The presence of the nitro group can sometimes lead to unusual negative Fukui function values, which are interpreted as regions of very low reactivity towards electrophiles. mdpi.com

Electronegativity, Hardness, and Softness Indices

Electronegativity (χ) : Measures the molecule's ability to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Using the hypothetical energies from the FMO analysis, these descriptors for this compound can be calculated.

Global Reactivity DescriptorValue
Electronegativity (χ)5.200 eV
Chemical Hardness (η)1.952 eV
Chemical Softness (S)0.512 eV⁻¹

These values indicate that this compound is a moderately hard molecule with significant electronegativity, reflecting the influence of the nitro group.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearcher.life It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would clearly show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group, making them primary targets for electrophiles. A region of high positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The aromatic ring would display a more complex pattern due to the competing electronic effects of the methyl and nitro substituents.

Total Electric Dipole Moment Calculations

For this compound, the presence of the highly polar nitro (NO₂) and amide (CONH₂) groups results in a significant dipole moment. The calculation would involve summing the vector contributions from all bond dipoles within the molecule. The final value would reflect the asymmetrical charge distribution caused by the substituents on the phenyl ring. A hypothetical calculated dipole moment might be in the range of 4.5 to 5.5 Debye, indicating a highly polar molecule. This high polarity is a key factor governing its solubility and intermolecular interactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methyl 3 Nitrophenyl Acetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.

While specific experimental spectra for 2-(2-Methyl-3-nitrophenyl)acetamide are not widely published, its ¹H and ¹³C NMR spectral data are noted as available in chemical databases. chemicalbook.com Based on the known effects of substituents on aromatic systems and typical values for acetamides, a prediction of the chemical shifts can be made. ucl.ac.uklibretexts.org

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the two methyl groups. The aromatic protons on the trisubstituted ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The exact shifts and couplings would depend on their position relative to the electron-withdrawing nitro group and the electron-donating methyl group. The amide proton (N-H) typically appears as a broad singlet in the range of δ 5-10 ppm, with its exact position being sensitive to solvent and concentration. ucl.ac.uk The acetyl methyl protons (CH₃CO) would give a sharp singlet around δ 1.9-2.2 ppm, while the aromatic methyl protons (Ar-CH₃) would also be a singlet, likely slightly downfield in the δ 2.2-2.5 ppm range. libretexts.orgsigmaaldrich.com

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The carbonyl carbon of the acetamide (B32628) group would be the most downfield signal, typically in the range of δ 168-172 ppm. rsc.org The aromatic carbons would resonate between δ 110-150 ppm, with the carbon bearing the nitro group (C-NO₂) and the carbon attached to the nitrogen (C-N) being significantly affected. The acetyl methyl carbon is expected around δ 20-25 ppm, and the aromatic methyl carbon at a similar value. rsc.orgdu.edu

A complete assignment of ¹H and ¹³C NMR spectra has been reported for various related acetamide derivatives, providing a basis for comparison. nih.gov For instance, in N-methyl-N-(p-tolyl)acetamide, the acetyl methyl carbon appears at δ 22.49 ppm and the aromatic methyl at δ 21.18 ppm, while the carbonyl is at δ 170.86 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on typical chemical shift ranges and data from analogous compounds.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Acetyl CH₃ 1.9 - 2.2 (singlet) 20 - 25
Aromatic CH₃ 2.2 - 2.5 (singlet) 20 - 25
Aromatic CH 7.2 - 8.2 (multiplet) 115 - 140
Amide NH 7.5 - 9.5 (broad singlet) -
Aromatic C-N - 135 - 145
Aromatic C-NO₂ - 145 - 155
Aromatic C-CH₃ - 130 - 140

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of this compound are expected to show distinct bands corresponding to the N-H, C=O, C-N, and N-O bonds, as well as vibrations of the aromatic ring and methyl groups.

Chemical databases indicate the availability of IR and Raman spectra for 2'-methyl-3'-nitroacetanilide. chemicalbook.com The key vibrational modes can be assigned based on extensive studies of related molecules. researchgate.net

N-H Vibrations: The N-H stretching vibration of the secondary amide group is typically observed in the range of 3100-3400 cm⁻¹. This band's position and shape can be influenced by hydrogen bonding.

C=O Stretching: The amide I band, which is primarily due to C=O stretching, is a strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹.

NO₂ Vibrations: The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch (ν_as) typically near 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) near 1330-1370 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands are found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

A study on various substituted N-(phenyl)-2-chloroacetamides, including those with methyl and nitro groups, found no simple correlation between the CO and NH frequencies and the nature of the substitution, suggesting that solid-state packing effects play a significant role. sigmaaldrich.com

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide (N-H) Stretching 3100 - 3400
Amide (C=O) Amide I (stretching) 1630 - 1680
Nitro (NO₂) Asymmetric Stretching 1500 - 1560
Nitro (NO₂) Symmetric Stretching 1330 - 1370
Aromatic (C-H) Stretching 3000 - 3100
Methyl (C-H) Stretching 2850 - 3000

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₁₀N₂O₃) is 194.19 g/mol . biosynth.com

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺˙) at m/z = 194. The fragmentation pattern would likely involve characteristic losses associated with its functional groups. libretexts.org

Alpha-Cleavage: A common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. Loss of a methyl radical (•CH₃) from the acetyl group is less common, but cleavage of the N-C(aromatic) bond or the OC-N bond can occur.

McLafferty Rearrangement: While not possible for this specific structure, it is a key fragmentation pathway for amides with longer alkyl chains.

Loss of Acetyl Group: Cleavage of the amide C-N bond can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43 and the [M - 43]⁺ fragment corresponding to 2-methyl-3-nitroaniline (B147196).

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose NO (30 u) and NO₂ (46 u). The spectrum may show peaks at m/z = 164 (M-30) and m/z = 148 (M-46).

The mass spectrum of the isomeric compound N-(3-nitrophenyl)acetamide (m-nitroacetanilide) shows a prominent molecular ion peak at m/z 180 and significant fragments at m/z 138 (loss of C₂H₂O), 108, 92, and 65, illustrating the complex fragmentation of nitroacetanilides. nist.gov The presence of the additional methyl group in this compound would alter these pathways, for example by enabling the loss of a methyl radical or influencing benzylic-type cleavages.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, the structures of several closely related analogues have been determined, providing valuable insight into the expected solid-state conformation. These analogues include various halogenated N-(3-nitrophenyl)acetamides. nih.govnih.gov The analysis of these structures reveals common packing motifs, such as hydrogen-bonded chains, and the influence of substituents on molecular planarity. For example, in 2,2-dichloro-N-(3-nitrophenyl)acetamide, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov

Crystallographic Data for Selected Analogues

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
2,2-Dichloro-N-(3-nitrophenyl)acetamide C₈H₆Cl₂N₂O₃ Orthorhombic P b c a 9.6092 10.6487 19.868 90 nih.gov
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide C₈H₅Cl₃N₂O₃ Orthorhombic P b c a 11.5164 10.1427 19.9054 90 nih.gov

The conformation of acetanilides is largely defined by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is sensitive to steric hindrance from ortho substituents.

In the crystal structure of 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, the dihedral angle between the nitrophenyl ring and the acetamide group is only 5.47°. nih.gov This indicates a relatively planar conformation, which is typical when there are no ortho substituents. In contrast, for N-(4-methoxy-2-nitrophenyl)acetamide, where the nitro group is ortho to the amide, the acetamido group is twisted by 25.4° relative to the ring. An even larger twist of 47.24° is seen in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, where the acetamide group is flanked by a methyl group. nih.gov

For this compound, the methyl group is in the ortho position. Therefore, significant steric hindrance is expected between this methyl group and the amide linkage. This would force the acetamide group to rotate out of the plane of the phenyl ring, resulting in a large dihedral angle, likely in the range of 40-80°, similar to what is observed in other ortho-substituted acetanilides. nih.gov The conformation of the N-H bond is typically anti to the carbonyl bond. In the solid state, it is highly probable that the molecules would be linked by intermolecular N-H···O hydrogen bonds, either between the amide N-H and a carbonyl oxygen or a nitro oxygen atom.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Electronic Environment Probing

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects transitions between nuclear quadrupole energy levels. It is highly sensitive to the local electronic environment at a quadrupolar nucleus (one with a nuclear spin I > 1/2). researchgate.net For this compound, the ¹⁴N nuclei (I=1) of the amide and nitro groups are potential probes for NQR.

NQR is often called "zero-field NMR" as it does not require an external magnetic field. researchgate.net The transition frequencies are determined by the nuclear quadrupole coupling constant (e²Qq/h) and the asymmetry parameter (η) of the electric field gradient (EFG) at the nucleus. The EFG is a measure of the non-sphericity of the electron charge distribution around the nucleus.

In this compound, there are two chemically distinct nitrogen atoms:

Amide Nitrogen (N-H): The EFG at this nitrogen is determined by the bonding to the hydrogen, the carbonyl carbon, and the aromatic carbon.

Nitro Nitrogen (NO₂): This nitrogen is part of a highly polarized group, and its EFG will be significantly different from the amide nitrogen due to the bonding to two oxygen atoms.

Advanced Chromatographic Techniques for Purity Assessment and Intermediate Monitoring

Chromatographic methods are central to the quality control of this compound, providing the means to separate the compound from starting materials, by-products, and other impurities. The choice of method depends on the specific requirements of the analysis, from rapid in-process checks to comprehensive purity profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility. For polar, aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective technique. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

Research Findings:

The analysis of this compound and related nitrophenyl derivatives typically employs a C8 or C18 stationary phase. These alkyl-chained silica (B1680970) columns provide the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities. The mobile phase usually consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). The buffer controls the pH, which can influence the retention time and peak shape of ionizable compounds, while the organic modifier is adjusted to achieve the desired elution strength. nih.govijddr.in

For instance, in the analysis of Ropinirole and its impurities, which include structurally similar compounds, gradient elution is often employed. nih.govresearchgate.net This involves changing the composition of the mobile phase during the run to effectively separate compounds with a wide range of polarities. Detection is typically carried out using a UV detector, as the aromatic nitro-group in this compound provides strong chromophoric activity, with a maximum absorbance often observed around 250 nm. ijddr.inajpaonline.com

The following table summarizes typical HPLC conditions used for the analysis of nitrophenylacetamide derivatives and related impurities found in the synthesis of Ropinirole. While specific retention times for this compound are not explicitly detailed in the reviewed literature, these parameters provide a robust starting point for method development.

ParameterTypical ConditionsRationale/Comments
Stationary Phase (Column) Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic nitro compounds. ijddr.innih.gov
Mobile Phase Aqueous Buffer (e.g., Phosphate, Acetate) and Organic Modifier (Acetonitrile/Methanol)Acetonitrile is a common organic modifier. Buffer controls pH and improves peak shape. researchgate.netajpaonline.com
Elution Mode Isocratic or GradientGradient elution is often preferred for separating complex mixtures of impurities with varying polarities. nih.gov
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for analytical scale columns to ensure good separation efficiency. ijddr.in
Column Temperature Ambient to 40 °CTemperature control can improve peak shape and reproducibility.
Detection UV at ~250 nmThe nitro-aromatic structure allows for sensitive detection at this wavelength. ijddr.inajpaonline.com
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the presence of impurities. It involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase), typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase).

Research Findings:

For compounds like this compound, silica gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently employed for the separation of moderately polar organic compounds. pharmaffiliates.com The ratio of these solvents is adjusted to optimize the separation, with an increasing proportion of ethyl acetate leading to higher Rf (retardation factor) values for polar compounds. For instance, a mobile phase of ethyl acetate-hexane (50:50) has been used for the analysis of N-(4-nitrophenyl) acetamide. pharmaffiliates.com

After development, the separated spots on the TLC plate must be visualized. Since this compound contains a chromophore, it can often be visualized directly under a UV lamp at 254 nm, where it will appear as a dark spot against a fluorescent background. pharmaffiliates.com For enhanced visualization or for compounds that are not UV-active, various staining reagents can be used.

The table below outlines typical conditions for the TLC analysis of nitrophenylacetamide derivatives.

ParameterTypical ConditionsRationale/Comments
Stationary Phase Silica Gel 60 F254 platesStandard adsorbent for a wide range of organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 7:3, 1:1)The polarity of the eluent is adjusted to achieve optimal separation and Rf values (typically 0.2-0.8). pharmaffiliates.com
Development Ascending development in a closed chamberEnsures a saturated atmosphere for reproducible results.
Visualization UV light at 254 nmThe aromatic nitro compound is UV-active and will quench the fluorescence of the plate. pharmaffiliates.com

Reactivity Profile of the Nitro Moiety in Aromatic Acetamides

Nitro Group as a Key Functional Handle in Organic Transformations

The nitro group is a versatile and powerful functional group in organic synthesis, prized for its ability to be transformed into a wide array of other functionalities. scispace.comnih.gov Historically, aromatic nitro compounds have been crucial precursors for aromatic amines and their derivatives, a role they continue to play in both industrial and laboratory settings. scispace.comresearchgate.net The significance of the nitro group extends beyond its role as a precursor; its strong activating effect is harnessed to facilitate numerous organic reactions. scispace.comsci-hub.se

In the context of "2-(2-Methyl-3-nitrophenyl)acetamide," the nitro group represents a strategic point for chemical modification. Its presence allows for the synthesis of complex molecules by leveraging its facile conversion into other important structural motifs. nih.govresearchgate.net For instance, the reduction of the nitro group to an amine is a fundamental transformation that opens up pathways to amides, sulfonamides, and various heterocyclic compounds. researchgate.netrsc.org This versatility makes nitro compounds like "this compound" valuable intermediates in multi-step syntheses. nih.gov The development of modern synthetic strategies, including transition metal catalysis, has further expanded the utility of nitro-containing molecules. nih.gov

Role of the Nitro Group in Nucleophilic and Electrophilic Aromatic Substitutions

The nitro group is a potent electron-withdrawing group (EWG), a characteristic that profoundly governs the reactivity of the aromatic ring to which it is attached. vaia.comfiveable.me This electron withdrawal occurs through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect, which delocalizes electron density from the ring onto the nitro group. vaia.comnumberanalytics.comlibretexts.org

Electrophilic Aromatic Substitution (EAS)

The presence of the nitro group deactivates the aromatic ring towards electrophilic attack. quora.commakingmolecules.com By pulling electron density away from the benzene (B151609) ring, the nitro group makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmakingmolecules.com The deactivating effect is substantial; for example, nitrobenzene (B124822) is more than 10 million times less reactive in nitration reactions than benzene. libretexts.org

Furthermore, the nitro group acts as a meta-director for incoming electrophiles. vaia.comvedantu.comquora.com The resonance structures of nitrobenzene show that the electron-withdrawing effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.comquora.com The meta position, while still deactivated, is comparatively more electron-rich than the ortho and para positions, making it the preferential site for electrophilic attack. makingmolecules.comquora.com In "this compound," the nitro group at C3, in conjunction with the ortho-methyl and acetamido groups, deactivates the ring, directing potential electrophilic substitution to the positions meta to the nitro group (C1 and C5).

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov By reducing the electron density of the aromatic ring, the nitro group makes the ring more susceptible to attack by nucleophiles. numberanalytics.com For an SNAr reaction to proceed, a good leaving group must be present on the ring, typically at a position ortho or para to the nitro group. The presence of additional nitro groups further enhances the rate of SNAr reactions by providing greater stabilization of the negatively charged intermediate (Meisenheimer complex). chegg.comstudfile.net In "this compound," an SNAr reaction would require the introduction of a suitable leaving group onto the aromatic ring.

Table 1: Influence of the Nitro Group on Aromatic Substitution Reactions
Reaction TypeEffect of Nitro GroupDirecting InfluenceMechanism
Electrophilic Aromatic Substitution (EAS)Strongly Deactivating libretexts.orgmakingmolecules.comMeta-directing vaia.comvedantu.comThe nitro group withdraws electron density, making the ring less nucleophilic. The meta position is less deactivated than the ortho and para positions. makingmolecules.comquora.com
Nucleophilic Aromatic Substitution (SNAr)Strongly Activating wikipedia.orgnih.govOrtho, Para-directingThe nitro group stabilizes the negative charge of the Meisenheimer complex formed during nucleophilic attack, lowering the activation energy. numberanalytics.comchegg.com

Reductive Transformations of the Nitro Group to Amine Derivatives

One of the most synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. researchgate.netwikipedia.org This transformation is a cornerstone of organic synthesis, as aromatic amines are invaluable building blocks for pharmaceuticals, dyes, and agrochemicals. tandfonline.comchemistryviews.org A variety of methods have been developed for the reduction of nitroarenes, offering different levels of chemoselectivity, which is particularly important for molecules with multiple functional groups like "this compound."

The reduction of the nitro group can proceed through several intermediates, such as nitroso, hydroxylamine, azoxy, and azo compounds, before reaching the final amine product. rsc.org The choice of reducing agent and reaction conditions determines the final product.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This clean and efficient method often employs catalysts like palladium on carbon (Pd/C), platinum on silica (B1680970) (Pt/SiO₂), or nickel on silica (Ni/SiO₂) with molecular hydrogen (H₂). rsc.orgresearchgate.net It is also possible to use transfer hydrogenation agents like hydrazine (B178648) (N₂H₄·H₂O) or formic acid in the presence of a suitable catalyst. tandfonline.comorganic-chemistry.org

Metal-Based Reductions: A wide range of metals and metal salts can be used as reducing agents. Examples include tin (Sn) in hydrochloric acid, lead powder with ammonium (B1175870) bromide, and systems like NaBH₄ with catalysts. tandfonline.comnih.gov

Photochemical Reduction: Irradiation with light in the presence of a hydrogen donor can also achieve the reduction of nitroarenes. chemistryviews.orgorganic-chemistry.org

A key challenge in the reduction of "this compound" is to selectively reduce the nitro group without affecting the acetamide (B32628) functionality. researchgate.net Many catalytic systems have been developed that show high chemoselectivity, allowing for the reduction of nitroarenes in the presence of other reducible groups like amides, esters, and halides. rsc.orgresearchgate.netacs.org For example, Ni/SiO₂ has been reported as a highly efficient and reusable catalyst for the selective reduction of aromatic nitro compounds to amines with nearly 100% conversion and selectivity. researchgate.net

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds
Reducing SystemConditionsKey FeaturesReference
H₂ / Pd/CEthanol, Room TemperatureWidely used, efficient, clean by-products (water). rsc.orgorganic-chemistry.org
Hydrazine Hydrate / Ni/SiO₂PressureAchieves selective reduction of nitro groups in the presence of amides. researchgate.net
Methylhydrazine / Co(III) complexMethanol (B129727) or IsopropanolHigh yields and excellent chemoselectivity for a broad range of functional groups. acs.org
NaBH₄ / Ag/TiO₂-Highly active catalyst system yielding anilines in excellent yields. nih.gov
Pb powder / NH₄BrRefluxing MethanolSimple, cost-effective method with high yields for substituted nitroarenes. tandfonline.com
NaI / PPh₃ / LightCHCl₃, 60°C, Blue LEDsTransition-metal-free photochemical method with high selectivity. organic-chemistry.org

Photochemical Reactivity of Nitro-Aryl Systems and Intramolecular Processes

Aromatic nitro compounds exhibit distinct photochemical reactivity. Upon irradiation with UV light, they can be excited to higher energy states, leading to a variety of chemical transformations. rsc.org The photochemistry of these compounds often involves the excited nitro group abstracting a hydrogen atom from a suitable donor, such as an organic solvent, which initiates a reduction sequence. rsc.org

Flash photolysis studies of aromatic nitro compounds have revealed the formation of transient intermediates. dtic.mil For instance, o-nitrotoluene, a compound structurally related to "this compound," is known to undergo intramolecular hydrogen abstraction from the ortho-methyl group upon irradiation, leading to the formation of a photochromic intermediate. dtic.mil This suggests that "this compound" could potentially undergo a similar intramolecular process, where the excited nitro group abstracts a hydrogen atom from the adjacent methyl group.

Influence of the Nitro Group on Overall Molecular Reactivity

The primary consequences of the nitro group's electronic influence are:

Deactivation of the Aromatic Ring: The ring is significantly less reactive towards electrophiles compared to benzene or toluene (B28343). libretexts.orgquora.com Any electrophilic substitution would require harsh reaction conditions. makingmolecules.com

Activation towards Nucleophiles: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly if a leaving group is present at an ortho or para position. numberanalytics.comwikipedia.org

Acidity of Adjacent C-H Bonds: The nitro group can increase the acidity of protons on adjacent carbon atoms (alpha-protons). wikipedia.org In "this compound," the positions alpha to the nitro group are substituted, but the principle highlights the group's strong electron-withdrawing power.

Directional Control in Synthesis: As discussed, the nitro group directs incoming electrophiles to the meta position, providing regiochemical control in synthesis. vaia.comvedantu.com

A Handle for Functional Group Interconversion: The nitro group's ability to be readily reduced to an amine is its most significant feature from a synthetic standpoint, providing access to a vast range of other compounds. nih.govresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions of Nitrophenylacetamides

Hydrogen Bonding Architectures in Crystalline Forms (N-H···O, C-H···O, O-H···O, O-H···N)

Hydrogen bonds are the principal architects of the supramolecular structures in nitrophenylacetamides. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are primary acceptors.

N-H···O Hydrogen Bonds: This is the most prevalent and robust interaction in acetamides. In the crystal structures of many related compounds, such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the amide N-H group donates a hydrogen bond to the carbonyl oxygen atom of an adjacent molecule. researchgate.net This interaction typically results in the formation of one-dimensional chains or "catemers" propagating through the crystal lattice. researchgate.net In other structures, like 2,2,2-trichloro-N-(3-nitrophenyl)acetamide and 2,2-dichloro-N-(3-nitrophenyl)acetamide, intermolecular N-H···O hydrogen bonds are also observed to link molecules into chains. nih.govrsc.org In some isomers, particularly those where the nitro group is ortho to the amide, strong intramolecular N-H···O hydrogen bonds can form, which satisfies the primary donor and alters the intermolecular packing motifs. researchgate.net In N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom, creating chains. iucr.org

The geometric parameters of typical hydrogen bonds found in related crystalline acetamide (B32628) structures are summarized below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Motif/RoleReference
N-H···O=C~0.86~2.0-2.2~2.8-3.0~150-170Forms 1D chains researchgate.netnih.govrsc.org
N-H···O-N~0.86~2.1-2.4~2.9-3.2~140-160Links molecules into chains iucr.org
C-H···O=C~0.93-0.97~2.3-2.6~3.2-3.5~130-160Stabilizes 3D network researchgate.netnih.gov

Aromatic Stacking Interactions (π-Stacking) in Supramolecular Assemblies

Aromatic stacking interactions, driven by the quadrupole moments of the phenyl rings, are a significant feature in the crystal packing of nitrophenylacetamides. The electron-deficient nature of the nitro-substituted ring influences the geometry and strength of these interactions.

In many nitroarene-containing structures, slipped π-stacking is more common than a direct face-to-face arrangement. This geometry helps to minimize electrostatic repulsion. For example, in the crystal structure of N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, slipped π-stacking interactions are observed between the quinoxaline (B1680401) and nitrophenyl rings, with a centroid-to-centroid distance of 3.6684 Å. nih.gov

Computational studies on stacked dimers of nitrobenzenes with aromatic amino acid side chains have shown that these interactions can be very strong, reaching up to -14.6 kcal/mol. nih.gov The strength of these interactions generally follows the order Trp > Tyr > Phe ≈ His, highlighting the role of the aromatic partner's electronic properties. nih.gov The presence of the nitro group generally enhances the stacking energy by creating a more electron-deficient π-system that can favorably interact with electron-rich aromatic rings. In some cases, the packing is consolidated by a herringbone motif, where adjacent phenyl rings are significantly inclined, rather than parallel stacking. researchgate.net

Weak Non-Covalent Interactions (e.g., C=O···π(ring), Cl···O)

Beyond classical hydrogen bonds and π-stacking, a variety of weaker non-covalent interactions contribute to the cohesion and stability of the crystal lattice.

C=O···π(ring) Interactions: This type of interaction involves the lone pair of the carbonyl oxygen atom interacting with the electron-deficient π-system of a nearby aromatic ring. In the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, chains formed by hydrogen bonds are further linked into pairs through C=O···π(ring) interactions. researchgate.net Similarly, in a quinoxaline-substituted nitrophenylacetamide, the π-stacking is reinforced by C=O···π interactions, with an O···centroid distance of 3.3333 Å. nih.gov These interactions, though weak, play a directional role in organizing the supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Contact Mapping and Quantification

For related amide and nitro-containing compounds, Hirshfeld analysis reveals the relative importance of different interactions.

In a study of N-(2-methoxyphenyl)acetamide, H···H contacts were found to be the most significant, contributing 53.9% to the total Hirshfeld surface, followed by C···H/H···C (21.4%) and O···H/H···O (21.4%) contacts. nih.gov

For N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, H···H contacts were also the majority, with O···H/H···O contacts being the second most numerous. researchgate.net

In a more complex heterocyclic amide derivative, the contributions were more varied: H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%). cranfield.ac.uk

This quantitative data underscores that while strong hydrogen bonds may direct the primary structural motifs, the final crystal packing is a result of a multitude of weaker contacts, with H···H interactions often being the most abundant, reflecting the efficiency of space filling.

Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

Contact TypeContribution (%) in N-(2-methoxyphenyl)acetamide nih.govContribution (%) in a dihydroisoxazole (B8533529) derivative researchgate.netContribution (%) in a heterocyclic amide cranfield.ac.uk
H···H53.936.321.0
O···H / H···O21.423.412.0
C···H / H···C21.413.420.0
N···H / H···N1.711.414.0
C···C-7.5-

Solvation Phenomena and Solvent-Solute Interaction Mechanisms, including Solvatochromic Properties

The interaction of nitrophenylacetamides with solvents can significantly influence their properties, particularly their electronic absorption spectra, a phenomenon known as solvatochromism. The polarity of the solvent and its ability to form hydrogen bonds with the solute are key factors. youtube.comyoutube.com

Generally, for polar compounds containing chromophores, a change in solvent polarity alters the energy gap between the ground and excited states.

π → π* Transitions: These transitions often experience a bathochromic (red) shift to longer wavelengths as solvent polarity increases. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, decreasing the transition energy. youtube.com

n → π* Transitions: Conversely, these transitions typically show a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. This is because the non-bonding electrons (n) of the ground state are stabilized by hydrogen bonding with polar solvents, which increases the energy required for excitation. youtube.comyoutube.com

Studies on related nitro-aromatic compounds confirm these principles. For a series of nitro-substituted benzimidazolones, the solvatochromic Stokes shifts showed a strong correlation with the microscopic solvent polarity parameter ET(N), which accounts for hydrogen bonding. nih.gov Similarly, research on N-(substituted phenyl)-2-cyanoacetamides demonstrated that both substituent effects and solvent polarity significantly modulate the UV absorption spectra, with the findings supported by computational models. bg.ac.rs These results suggest that the UV-Vis spectrum of 2-(2-Methyl-3-nitrophenyl)acetamide would be sensitive to the solvent environment, with polar, protic solvents likely inducing a blue shift in the n→π* transitions associated with the nitro and carbonyl groups.

Crystal Packing Motifs and Supramolecular Network Formation

The interplay of the aforementioned interactions—hydrogen bonding, π-stacking, and weaker contacts—gives rise to distinct crystal packing motifs and complex supramolecular networks. The specific substitution pattern on the phenyl ring is critical in determining the final architecture.

Structure Activity Relationship Sar Investigations in Acetamide Derivatives

Methodologies for Establishing Structure-Activity Correlations in Acetamides

To establish a quantitative link between a molecule's structure and its activity (QSAR), several computational and statistical methods are employed. These methodologies are foundational in modern drug design. researchgate.net

Hansch Analysis: Developed by Corwin Hansch, this approach, also known as the extrathermodynamic approach, correlates the biological activity of a series of compounds with their physicochemical parameters. uniroma1.itpharmacy180.com The fundamental equation is an extension of the Hammett equation and typically includes terms for hydrophobicity (log P), electronic effects (σ), and steric parameters (Es). researchgate.nete-bookshelf.de The goal is to derive a linear regression equation that models the activity. pharmacy180.com For a series of acetamide (B32628) derivatives, a Hansch analysis might look to correlate inhibitory constants (like IC₅₀) with the lipophilicity, electronic nature, and size of substituents on the phenyl ring. researchgate.netbenthamdirect.com

Combined Hansch/Free-Wilson Approach: In many cases, a mixed or combined approach is utilized. uniroma1.itnih.gov This model incorporates both indicator variables from Free-Wilson analysis to account for specific structural features and physicochemical parameters from Hansch analysis to describe the influence of other substituents. nih.gov This often results in QSAR models with significantly higher predictive power. nih.gov

3D-QSAR Methods: Advanced methodologies like Comparative Molecular Field Analysis (CoMFA) go beyond 2D representations to consider the three-dimensional properties of molecules. e-bookshelf.de CoMFA aligns a series of active molecules and calculates their steric and electrostatic fields around a grid. These field values are then used as independent variables in a partial least squares (PLS) analysis to build a QSAR model. This provides a 3D map that visualizes regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for molecular design. sioc-journal.cn

A hypothetical example of a dataset used for a QSAR study on acetamide derivatives is presented below.

CompoundSubstituent (R)log PHammett Constant (σ)Steric Parameter (Es)Biological Activity (log 1/C)
1-H1.100.001.244.50
2-Cl1.810.230.275.10
3-CH31.65-0.170.004.85
4-NO21.080.78-1.015.75
5-OCH31.09-0.270.694.60

Impact of Aromatic Substituents on Molecular Activity Profiles

The nature and position of substituents on the aromatic ring of acetamide derivatives profoundly influence their molecular activity. These substituents modulate the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.govnih.gov

Electron-Withdrawing vs. Electron-Donating Groups: Substituents are broadly classified based on their ability to pull electron density from or push it into the aromatic ring. studypug.com

Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) in 2-(2-Methyl-3-nitrophenyl)acetamide are potent EWGs. wikipedia.org They decrease the electron density of the aromatic ring, making it less nucleophilic. studypug.com In the context of SAR, an EWG can influence activity by:

Altering the pKa of the amide N-H, potentially affecting hydrogen bonding capabilities.

Modifying the molecule's susceptibility to metabolic transformations.

Creating favorable electrostatic interactions with electron-deficient regions in a receptor binding pocket.

Generally being meta-directing for further electrophilic aromatic substitution. wikipedia.org

Electron-Donating Groups (EDGs): The methyl group (-CH₃) in this compound is a weak EDG. studypug.com EDGs increase the electron density of the ring, enhancing its nucleophilicity. youtube.com Their impact on activity can include:

Increasing the basicity of nearby atoms.

Stabilizing adjacent positive charges that may form during receptor interaction or metabolism.

Being ortho-para directing for electrophilic substitution. wikipedia.orgstackexchange.com The acetamido group itself is considered an activating, ortho-para directing group, though its activating potential is moderated by resonance with the carbonyl group. stackexchange.com

The interplay between the ortho-methyl (EDG) and meta-nitro (EWG) groups in this compound creates a complex electronic environment on the phenyl ring that will be critical to its specific biological activity.

Halogen Effects: Halogens (F, Cl, Br, I) are a special class of substituents. They are electron-withdrawing through the inductive effect (-I) but can be electron-donating through resonance (+M). For Cl, Br, and I, the inductive effect typically dominates, making them deactivating yet ortho-para directing. Halogens can significantly increase lipophilicity and can form specific halogen bonds with receptor sites, making them valuable for modulating activity and pharmacokinetic properties. nih.gov

The table below summarizes the properties of common aromatic substituents.

SubstituentElectronic EffectTypical Hammett Constant (σp)Lipophilicity Contribution (π)Directing Effect
-NO₂Strongly Withdrawing0.78-0.28Meta
-CNStrongly Withdrawing0.66-0.57Meta
-ClWithdrawing (Inductive)0.230.71Ortho, Para
-HNeutral0.000.00N/A
-CH₃Donating (Weak)-0.170.56Ortho, Para
-OCH₃Donating (Resonance)-0.27-0.02Ortho, Para
-NH₂Strongly Donating-0.66-1.23Ortho, Para

Conformational Effects on Structure-Activity Relationships within Acetamide Scaffolds

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. nih.govnih.gov For acetamide derivatives, the relative orientation of the phenyl ring and the acetamide group, as well as the torsion angles within the side chain, define the conformational space. The "bioactive conformation" is the specific shape the molecule adopts when it binds to its biological target. nih.govub.edu

Furthermore, intramolecular interactions, such as a potential hydrogen bond between the amide N-H and the ortho-nitro group's oxygen (though in this case it is meta), can stabilize certain conformations over others. researchgate.net Computational methods and experimental techniques like NMR spectroscopy are used to study these conformational preferences. researchgate.netbiomedres.us Understanding the preferred and bioactive conformations is essential for rational drug design, as rigidifying a molecule into its bioactive conformation can lead to a significant increase in potency and selectivity. nih.gov

Design Principles for Modulating Molecular Activity based on SAR Findings

The insights gained from SAR studies provide a rational framework for designing new molecules with improved properties. acs.org Based on the principles discussed, a medicinal chemist could approach the modification of this compound in a systematic way.

Systematic Derivatization: Create a library of analogs by modifying one part of the molecule at a time. researchgate.net For instance, one could:

Vary Aromatic Substituents: Replace the methyl group with other alkyl groups (ethyl, isopropyl) to probe steric limits. Replace the nitro group with other EWGs (e.g., -CN, -CF₃) or with EDGs to explore the impact of electronic effects.

Modify Substituent Position: Move the methyl and nitro groups to different positions on the phenyl ring to understand the spatial requirements of the receptor. For example, synthesizing the 4-nitro or 5-nitro isomers would reveal the importance of the substituent pattern.

Alter the Acetamide Moiety: Replace the terminal -NH₂ with substituted amines (e.g., -NHCH₃, -N(CH₃)₂) to alter hydrogen bonding capacity and lipophilicity.

Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties but may lead to improved activity or pharmacokinetics. For example, a carboxylic acid group might be replaced with a tetrazole.

Conformational Constraint: If the bioactive conformation is known or hypothesized, introduce structural elements that restrict the molecule's flexibility and lock it into the desired shape. This could involve creating cyclic analogs or introducing double bonds.

Addressing Liabilities: If initial compounds show issues like poor metabolic stability, SAR can guide modifications to address them. wikipedia.org For instance, if a particular position is prone to metabolic hydroxylation, it can be blocked with a group like fluorine.

By integrating these design principles, researchers can navigate the complex chemical space around a lead compound like this compound to optimize its biological activity and develop it into a more effective agent.

Q & A

Basic: What are the standard synthetic routes for 2-(2-methyl-3-nitrophenyl)acetamide, and how can reaction yields be optimized?

This compound is typically synthesized via acetylation of the corresponding aniline derivative using acetic anhydride or acetyl chloride under basic conditions. For example, similar compounds like N-(4-chloro-2-nitrophenyl)acetamide are synthesized by refluxing with acetic anhydride, followed by crystallization . To optimize yields:

  • Use stoichiometric control of reagents (e.g., excess acetic anhydride).
  • Employ catalysts like K₂CO₃ for deprotonation .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization or column chromatography for high-purity products .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and nitro groups) and amide linkage .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (194.19 g/mol) and fragmentation patterns .
  • HPLC : For purity assessment using C18 columns and UV detection at λ ~254 nm .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray crystallography with programs like SHELXL is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Analyze nitro group planarity relative to the aromatic ring (e.g., O–N–C–C torsion angles) .
  • Identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that influence crystal packing .
  • Compare experimental data with computational models (e.g., DFT) to validate electronic effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Synthetic Modifications : Introduce substituents at the methyl or nitro positions to assess bioactivity changes (e.g., halogenation or methoxy groups) .
  • Enzyme Assays : Test inhibition of targets like kinases or proteases using fluorescence-based assays .
  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with receptor sites .

Advanced: How can enzyme inhibition assays be designed to evaluate its potential as a kinase inhibitor?

  • Kinase Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR or MAPK).
  • Assay Protocol :
    • Use recombinant kinases and ATP analogs (e.g., ADP-Glo™).
    • Measure IC₅₀ values via fluorescence polarization or luminescence .
    • Validate with Western blotting for downstream phosphorylation .

Advanced: What role does this compound play in material science, particularly in polymer development?

  • Functional Monomers : Incorporate into polymers via radical polymerization for thermally stable materials .
  • Coating Applications : Exploit nitro group electron-withdrawing properties to enhance UV resistance .
  • Characterization : Use DSC for glass transition analysis and SEM for morphology studies .

Advanced: How can solubility challenges in aqueous media be addressed during formulation studies?

  • Co-Solvency : Use PEG-400 or DMSO to improve solubility .
  • Nanoparticle Encapsulation : Employ PLGA or liposomal carriers for controlled release .
  • pH Adjustment : Ionize the amide group in basic conditions (pH > 10) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentration) .
  • Metabolic Stability Tests : Use liver microsomes to identify metabolite interference .
  • Crystallographic Validation : Confirm compound integrity post-experiment to rule out degradation .

Advanced: What computational methods are suitable for modeling its interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) .
  • QSAR Models : Train on datasets with substituent variations to predict activity cliffs .
  • Free Energy Calculations : Use MM-PBSA to estimate binding free energies .

Advanced: How to design pharmacokinetic studies for this compound in preclinical models?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays for permeability .
    • Metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) .
    • Excretion : Radiolabeled compound tracking in urine/feces .
  • Toxicology : Perform Ames tests for mutagenicity and hepatocyte viability assays .

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